Molecular Descriptor Comparison: Target Compound vs. 4-Fluoro Analog (CAS 478045-58-8)
A direct comparison of calculated physicochemical properties reveals key differences between the target compound and its 4-fluoro substituted analog (CAS 478045-58-8). The target compound has a molecular weight of 464.51 g/mol and consists of C23H16N2O5S2, while the 4-fluoro analog has a higher molecular weight of 500.49 g/mol and a formula of C23H14F2N2O5S2 . The introduction of two fluorine atoms in the analog increases its molecular weight by ~36 Da and is expected to significantly alter lipophilicity (clogP) and electronic distribution, which can directly impact target binding and permeability.
| Evidence Dimension | Molecular Weight and Halogen Substitution Impact |
|---|---|
| Target Compound Data | 464.51 g/mol; 0 halogen atoms on terminal phenyl rings |
| Comparator Or Baseline | CAS 478045-58-8 (4-fluoro analog); 500.49 g/mol; 2 fluorine atoms on terminal phenyl rings |
| Quantified Difference | ΔMW = +35.98 g/mol for the fluorinated analog; altered clogP (not experimentally measured for the target compound but class-wide trends suggest a decrease in lipophilicity with fluorination) |
| Conditions | Calculated molecular properties based on chemical structure; no experimental assay. |
Why This Matters
For researchers procuring compounds for a medicinal chemistry campaign, the absence of halogen atoms in the target compound offers a different starting point for lead optimization, potentially avoiding issues like CYP450 inhibition often associated with fluorinated aromatics.
